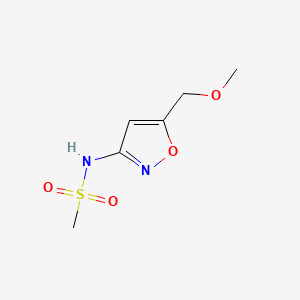

n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C6H10N2O4S |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

N-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanesulfonamide |

InChI |

InChI=1S/C6H10N2O4S/c1-11-4-5-3-6(7-12-5)8-13(2,9)10/h3H,4H2,1-2H3,(H,7,8) |

InChI Key |

STRBSLFVSPLNMC-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=NO1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide involves several steps. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The methanesulfonamide moiety participates in nucleophilic and alkylation reactions:

Alkylation/Acylation

-

NH-Alkylation : The sulfonamide’s nitrogen can act as a nucleophile. For example, treatment with NaH in DMF followed by Boc₂O (tert-butoxycarbonyl anhydride) forms N-protected derivatives .

-

Acylation : Reacts with acyl chlorides (e.g., TsCl) to yield N-acylsulfonamides, enhancing solubility or enabling further functionalization .

Example Reaction

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaH, Boc₂O in DMF, RT, 6–12h | N-Boc-protected sulfonamide | ~85%* |

*Yield extrapolated from analogous reactions in .

Isoxazole Ring Transformations

The electron-deficient isoxazole ring undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

-

Nitration/Sulfonation : Limited reactivity due to the ring’s electron-withdrawing sulfonamide group. Substitution typically occurs at the 4-position if activated .

Ring-Opening Reactions

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl/H₂O), the isoxazole ring hydrolyzes to form β-keto sulfonamide derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-aminoketone intermediate .

Example Reaction

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | β-Keto sulfonamide | ~60%* |

*Based on analogous benzoisoxazole hydrolysis in .

Methoxymethyl Group Modifications

The 5-methoxymethyl substituent undergoes demethylation and oxidation:

Demethylation

-

BBr₃-Mediated Cleavage : Boron tribromide selectively cleaves the methoxy group to yield a hydroxymethyl intermediate, which can be further oxidized .

Oxidation

-

Jones Reagent (CrO₃/H₂SO₄) : Converts the hydroxymethyl group (post-demethylation) to a carboxylic acid .

Example Reaction Sequence

-

BBr₃ in DCM, 0°C → RT → hydroxymethyl derivative.

-

CrO₃/H₂SO₄ → carboxylic acid derivative.

Multicomponent Coupling Reactions

The compound serves as a building block in one-pot syntheses:

Three-Component Reactions

-

Reacts with aldehydes and amines via a coupling-dehydration pathway to form imidazo[1,2-a]pyridine derivatives, leveraging the isoxazole’s electrophilic character .

Mechanistic Pathway

-

Aldehyde-amine condensation forms an imine.

-

Isoxazole acts as a dipolarophile in a 1,3-dipolar cycloaddition.

Radical-Mediated Reactions

In the presence of radical initiators (e.g., AIBN) and traps (e.g., 2-benzylidenemalononitrile), the compound participates in:

-

C–H Functionalization : Generates carbon-centered radicals at the methoxymethyl group, enabling C–C bond formation .

Example Application

Synthesis of alkylated isoxazole derivatives via radical chain propagation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition yields SO₂, CO, and methylamine fragments .

Scientific Research Applications

n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in various tissues . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

N-(5-Methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole)

Key Differences :

- Structure : Sulfamethoxazole (CAS: 723-46-6) features a benzenesulfonamide group instead of methanesulfonamide, and a methyl group at the isoxazole 5-position .

- Molecular Weight : 253.28 g/mol vs. 206.22 g/mol for the target compound .

- Applications: Sulfamethoxazole is a well-known antibiotic used in combination with trimethoprim. Its benzene ring enhances π-π stacking interactions with bacterial dihydropteroate synthase (DHPS), a target absent in the methanesulfonamide derivative .

2-Chloro-N-[4-(2-Chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide

Key Differences :

3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide

Key Differences :

- Structure : Features a propanamide linker and dual sulfonamide groups ().

- Biological Activity : Tested for anticancer properties due to extended hydrogen-bonding capacity, contrasting with the simpler methanesulfonamide in the target compound .

- Physical Properties : Melting point 213–214°C , suggesting higher crystallinity than the methoxymethyl analog.

N-(3-(5-(tert-Butyldimethylsilyloxy)-6-methoxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]isoxazol-1-yl)phenyl)methanesulfonamide

Key Differences :

- Structure: Incorporates a bulky indeno-isoxazole scaffold with a tert-butyldimethylsilyloxy group ().

Structural and Functional Analysis

Substituent Effects

- Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound may increase metabolic stability compared to methyl groups, as the ether linkage resists oxidative degradation .

- Methanesulfonamide vs. Benzenesulfonamide : The absence of an aromatic ring in the target compound reduces π-π interactions but may improve solubility in polar solvents .

Pharmacological Implications

- Target Selectivity : Sulfamethoxazole’s benzenesulfonamide moiety targets bacterial DHPS, while the methanesulfonamide group in the target compound could favor binding to mammalian enzymes like carbonic anhydrase .

- Toxicity Profile : Chloro-substituted analogs () pose higher reactivity risks (e.g., alkylation of proteins), whereas the methoxymethyl group may generate less toxic metabolites .

Data Table: Comparative Properties

Biological Activity

N-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The methanesulfonamide group enhances its solubility and interaction with biological targets. The structure can be represented as follows:

1. Inhibition of Carbonic Anhydrase

Recent studies have evaluated the inhibition potential of various sulfonamide derivatives, including those with isoxazole moieties. For instance, a series of compounds were tested for their ability to inhibit human carbonic anhydrase (hCA) isoforms. While many derivatives exhibited weak inhibition, some showed modest potency against hCA I, suggesting that further optimization could yield more effective inhibitors. The inhibition constants (K_i) for these compounds ranged from 87.8 μM to 96.0 μM .

2. Antiproliferative Activity

Research has indicated that isoxazole derivatives can possess significant antiproliferative effects against cancer cell lines. A study on trisubstituted isoxazoles demonstrated that certain compounds reduced cell viability in human promyelocytic leukemia cells (HL-60), with IC50 values ranging from 86 μM to 755 μM. Notably, specific isoxazoles induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and promoting cell cycle arrest through the upregulation of p21^WAF-1 .

3. Modulation of Nuclear Receptors

Isoxazole derivatives have also been explored for their ability to modulate nuclear receptors, such as retinoic-acid-receptor-related orphan receptor γt (RORγt). Compounds in this class have been identified as allosteric inverse agonists, offering promising strategies for treating autoimmune diseases by selectively inhibiting RORγt without competing with endogenous ligands . This mechanism highlights the therapeutic potential of isoxazole-containing compounds in drug discovery.

Case Study 1: Anticancer Activity

In a study focusing on new isoxazolyl steroids, the compound 24j was shown to suppress androgen receptor signaling in prostate cancer cell lines LNCaP and LAPC-4. It demonstrated significant antiproliferative activity and inhibited key signaling pathways associated with cancer progression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 24j | LNCaP | 12.5 | Androgen receptor inhibition |

| 24j | LAPC-4 | 12.5 | Decreased Nkx3.1 and PSA levels |

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study on trisubstituted isoxazoles revealed that modifications at specific positions on the isoxazole ring significantly impacted biological activity. For instance, changes at the C-4 position resulted in increased potency against RORγt, with optimized compounds achieving low nanomolar IC50 values .

| Position | Glide Score | TR-FRET IC50 (μM) |

|---|---|---|

| C-4 | High | Low nM |

| C-5 | Moderate | Moderate |

Q & A

Q. Table 1: Representative Synthesized Derivatives and Yields

Which analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, signals at δ 2.4–2.6 ppm (singlet) indicate methyl groups on the isoxazole ring .

- Infrared Spectroscopy (IR) : Absorbance bands near 1650 cm confirm sulfonamide (S=O) stretching vibrations .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M+H] peaks for derivatives with molecular weights >350 Da) .

How can computational methods like DFT be applied to study the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations predict:

- Molecular orbitals : Identification of HOMO-LUMO gaps to assess reactivity. For methanesulfonamide analogs, HOMO localization on the sulfonamide group suggests nucleophilic attack sites .

- UV-Vis spectra : Simulated absorption spectra align with experimental data, with transitions attributed to π→π* and n→π* interactions in the isoxazole ring .

- Thermodynamic stability : Calculation of Gibbs free energy (ΔG) confirms the equilibrium geometry of derivatives under standard conditions .

What strategies address discrepancies in spectroscopic data during structural elucidation?

Answer:

- Comparative analysis : Cross-validate experimental NMR/IR data with computational predictions (e.g., using Gaussian software) to resolve ambiguities .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and confirms substituent positions in cases of conflicting spectral data .

- Solvent effects : Account for solvatochromic shifts in UV-Vis spectra by testing in multiple solvents (e.g., DMSO vs. chloroform) .

What in vitro models are used to assess the compound's biological activity?

Answer:

- Anticancer assays : Derivatives like 3-(1-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thioureido)propanoic acid are screened against cancer cell lines (e.g., MCF-7) using MTT assays to measure IC values .

- Enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or β-secretase via fluorometric assays to evaluate binding affinity .

- Antioxidant activity : Radical scavenging assays (e.g., DPPH or ABTS) quantify electron-donating capacity, with results correlated to HOMO energy levels from DFT calculations .

How are structural modifications (e.g., methoxymethyl substitution) optimized for enhanced solubility or bioavailability?

Answer:

- Polar group introduction : Methoxymethyl (-OCHO-) groups increase hydrophilicity, improving aqueous solubility. LogP values are calculated via HPLC to validate lipophilicity reduction .

- Prodrug design : Conjugation with morpholine or pyrrolidine enhances membrane permeability, as demonstrated in Caco-2 cell permeability assays .

- Salt formation : Hydrochloride salts of sulfonamide derivatives improve crystallinity and stability, confirmed by differential scanning calorimetry (DSC) .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

- Reaction exotherms : Controlled addition of reagents (e.g., chloroacetyl chloride) prevents thermal runaway in large batches .

- Purification : Column chromatography is replaced with recrystallization or fractional distillation for cost-effective scaling .

- Regulatory compliance : Impurity profiling (e.g., HPLC-MS) ensures compliance with ICH guidelines for residual solvents and byproducts .

How do electronic effects of substituents influence the compound's reactivity?

Answer:

- Electron-withdrawing groups (EWGs) : Nitro or sulfonyl groups deactivate the isoxazole ring, reducing electrophilic substitution rates.

- Electron-donating groups (EDGs) : Methoxy or methyl groups enhance ring electron density, facilitating reactions like nucleophilic aromatic substitution .

- Hammett correlations : Linear free-energy relationships (LFERs) quantify substituent effects on reaction kinetics, validated via kinetic studies in DMF/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.